3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a benzene ring substituted with chlorine (C3), fluorine (C4), and a sulfonamide group at C1. The sulfonamide nitrogen is further substituted with a 3-hydroxycyclohexyl moiety.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO3S/c13-11-7-10(4-5-12(11)14)19(17,18)15-8-2-1-3-9(16)6-8/h4-5,7-9,15-16H,1-3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUOKMIHBSOLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 3-hydroxycyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. Additionally, the compound may interact with other proteins or enzymes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the benzenesulfonamide core but differ in substituents, influencing their physicochemical and biological properties:
Key Comparative Insights
Substituent Effects on Solubility and Bioavailability
- The 3-hydroxycyclohexyl group in the target compound introduces a polar, hydrogen-bonding moiety, likely improving aqueous solubility compared to analogs with lipophilic substituents (e.g., TCN 201’s benzyl-hydrazine group or the dibenzoxazepine in ). This aligns with trends observed in sulfonamide derivatives, where polar N-substituents reduce logP values .
Biological Activity
3-chloro-4-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a sulfonamide compound that has garnered interest in scientific research due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.
The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 3-hydroxycyclohexylamine . The reaction is conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid produced, usually in an organic solvent such as dichloromethane at room temperature.
Chemical Structure
- Molecular Formula : C12H15ClFNO3S
- Molecular Weight : 307.77 g/mol
The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis in bacteria. By inhibiting this enzyme, this compound can disrupt folic acid production, leading to bacterial cell death.
Biological Activity
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Its mechanism of inhibiting folic acid synthesis suggests potential efficacy against bacterial infections.
- Enzyme Inhibition : Studies indicate that it may interact with specific enzymes, affecting metabolic pathways and cellular functions.
Antimicrobial Efficacy
A study focused on the antimicrobial properties of sulfonamide derivatives highlighted that compounds similar to this compound showed significant inhibition against several bacterial strains. The results indicated that modifications in the chemical structure could enhance or diminish antibacterial activity .
In Vitro Studies
In vitro assays demonstrated that this compound could effectively inhibit bacterial growth in cultures, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the presence of fluorine and chlorine atoms plays a crucial role in enhancing its activity .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | High | Inhibition of dihydropteroate synthase |
| 4-chloro-3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide | Moderate | Similar mechanism |
| 3-chloro-4-fluoro-N-(2-hydroxycyclohexyl)benzenesulfonamide | Low | Altered binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
